2-Amino-1-phenylpropan-1-ol hydrochloride

Overview

Description

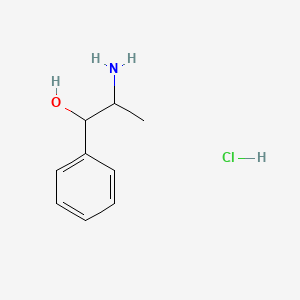

2-Amino-1-phenylpropan-1-ol hydrochloride (CAS: 154-41-6), also known as phenylpropanolamine hydrochloride (PPAH), is a synthetic sympathomimetic amine. Its structure comprises a phenyl ring attached to a propanol backbone with an amino group at the C2 position and a hydroxyl group at C1, forming a secondary alcohol (Fig. 1). The compound exists as stereoisomers, including (1R,2S) and (1S,2S) enantiomers, which are critical for its pharmacological activity .

Preparation Methods

Reductive Amination of 1-Phenyl-2-propanone

Sodium Cyanoborohydride-Mediated Reaction

The reductive amination of 1-phenyl-2-propanone (propiophenone) with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol represents a widely adopted method. The reaction proceeds at ambient temperature over 36 hours, generating the free base of 2-amino-1-phenylpropan-1-ol, which is subsequently acidified with concentrated hydrochloric acid to yield the hydrochloride salt1.

Key parameters :

-

Molar ratio : 1:1.2 (ketone:ammonium acetate)

-

Solvent system : Methanol/water (4:1 v/v)

-

Workup : Liquid-liquid extraction with dichloromethane (3 × 150 mL), followed by rotary evaporation and recrystallization in acetone1.

Yield : 1.90 g of crude product from 5 g of propiophenone (~38% isolated yield). Purification via three successive acetone recrystallizations improves purity to >98%1.

Catalytic Hydrogenation of Oxime Intermediates

Oxime Formation and Reduction

Isonitrosopropiophenone (propiophenone oxime) serves as a critical intermediate. Its synthesis involves reacting propiophenone with hydroxylamine hydrochloride in the presence of sodium acetate, achieving quantitative conversion under reflux conditions . Subsequent hydrogenation over a platinum-palladium catalyst (1:1 wt%) at 50–70°C and 4–5 kg/cm² pressure yields the target amino alcohol .

Optimization insights :

-

Catalyst reuse : Pt-Pd catalysts tolerate ≥5 reaction cycles without significant activity loss .

-

Solvent selection : Methanol or ethanol enhances hydrogen solubility, while isopropanol improves hydrochloride crystallinity .

Yield : 94% conversion to phenylpropanolamine hydrochloride with 99.3% enantiomeric excess (ee) when using chiral α-methylbenzylamine auxiliaries .

Enzymatic Synthesis from l-Phenylalanine

Multi-Enzyme Cascades

A biocatalytic route converts l-phenylalanine into (1R,2S)-2-amino-1-phenylpropan-1-ol via a four-step cascade:

-

Deamination by tyrosine ammonia lyase to cinnamic acid.

-

Epoxidation using styrene monooxygenase.

-

Hydrolysis via epoxide hydrolase to (R)-1-phenylethane-1,2-diol.

Performance metrics :

Advantages :

-

Avoids toxic reagents (e.g., cyanoborohydrides).

-

Compatible with aqueous solvents, reducing environmental impact .

Hydrochloride Salt Formation and Purification

Acid-Base Titration

The free base is dissolved in isopropanol, cooled to 0°C, and treated dropwise with concentrated HCl to pH 3.0. The precipitated hydrochloride salt is filtered and washed with cold ether1 .

Crystallization data :

-

Optimal solvent : Acetone/water (9:1 v/v) yields needle-like crystals with 99.5% purity1.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Enantioselectivity | Scalability |

|---|---|---|---|---|

| Reductive amination1 | 38 | 98 | Racemic | Lab-scale |

| Catalytic hydrogenation | 94 | 99.3 | >99% ee | Industrial |

| Enzymatic synthesis | 69 | 99.9 | >99.9% ee | Pilot-scale |

Key observations :

-

Catalytic hydrogenation excels in scalability and enantiocontrol but requires high-pressure equipment.

-

Enzymatic routes offer superior sustainability but necessitate specialized bioreactors.

Challenges and Optimization Strategies

Byproduct Mitigation

-

Nitroso intermediates : Over-reduction to primary amines is minimized by maintaining H₂ pressure ≤5 bar .

-

Diastereomer formation : Chiral auxiliaries (e.g., α-methylbenzylamine) enforce erythro selectivity during hydrogenation .

Solvent Selection

Chemical Reactions Analysis

Phenylpropanolamine hydrochloride undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized to form norephedrine.

Reduction: It can be reduced to form amphetamine derivatives.

Substitution: Phenylpropanolamine hydrochloride can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions include norephedrine and amphetamine derivatives .

Scientific Research Applications

Phenylpropanolamine hydrochloride has been used in various scientific research applications:

Mechanism of Action

Phenylpropanolamine hydrochloride acts directly on alpha- and, to a lesser degree, beta-adrenergic receptors in the mucosa of the respiratory tract. Stimulation of alpha-adrenergic receptors produces vasoconstriction, reduces tissue hyperemia, edema, and nasal congestion, and increases nasal airway patency . It also acts as a norepinephrine releasing agent, thereby indirectly activating adrenergic receptors .

Comparison with Similar Compounds

Physicochemical Properties :

- Molecular Formula: C₉H₁₄ClNO

- Molecular Weight : 195.67 g/mol

- Solubility : Highly soluble in water and polar solvents due to ionic hydrochloride salt and hydroxyl group .

Comparison with Structurally Similar Compounds

Substituted Phenyl Derivatives

2-Amino-1-(4-fluorophenyl)-2-methylpropane Hydrochloride (CAS: 1200-27-7)

- Structure : A fluorine atom at the para position of the phenyl ring and a methyl group at C2.

- Molecular Formula : C₁₀H₁₅ClFN

- Molecular Weight : 219.69 g/mol .

- The methyl group at C2 increases steric hindrance, possibly reducing metabolic degradation .

2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride (CAS: 2060024-73-7)

- Structure: A nitro group (-NO₂) at the meta position of the phenyl ring.

- Molecular Formula : C₉H₁₂N₂O₃·HCl

- Molecular Weight : 232.66 g/mol .

- Key Differences: The electron-withdrawing nitro group reduces basicity of the amino group, altering receptor binding affinity. Solubility: Limited in chloroform and methanol, suggesting lower polarity than PPAH .

Backbone-Modified Analogs

2-Amino-2-methyl-1-propanol Hydrochloride (AMP Hydrochloride; CAS: 7737-1)

- Structure : Lacks the phenyl ring; features a hydroxyl group at C1 and a methyl group at C2.

- Molecular Formula: C₄H₁₂ClNO

- Molecular Weight : 125.60 g/mol .

- Key Differences :

1-Amino-1-phenylpropan-2-one Hydrochloride (CAS: 3904-16-3)

- Structure : Replaces the C1 hydroxyl group with a ketone.

- Molecular Formula: C₉H₁₂ClNO

- Molecular Weight : 185.65 g/mol .

- Key Differences: The ketone group increases electrophilicity, making it prone to nucleophilic attacks, unlike the stable alcohol in PPAH. Potential use as a precursor in synthetic chemistry rather than pharmacology .

Stereoisomeric Variants

(1R,2S)- and (1S,2S)-2-Amino-1-phenylpropan-1-ol Hydrochloride

- Structural Relationship : Enantiomers of PPAH with distinct spatial configurations .

- Key Differences :

Data Table: Comparative Analysis

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Application |

|---|---|---|---|---|---|

| 2-Amino-1-phenylpropan-1-ol hydrochloride | 154-41-6 | C₉H₁₄ClNO | 195.67 | Phenyl, -OH, -NH₂ | Decongestant, Bronchodilator |

| 2-Amino-1-(4-fluorophenyl)-2-methylpropane HCl | 1200-27-7 | C₁₀H₁₅ClFN | 219.69 | 4-F-phenyl, -CH₃ | Research chemical |

| 2-Amino-2-(3-nitrophenyl)propan-1-ol HCl | 2060024-73-7 | C₉H₁₂N₂O₃·HCl | 232.66 | 3-NO₂-phenyl | Synthetic intermediate |

| 2-Amino-2-methyl-1-propanol hydrochloride | 7737-1 | C₄H₁₂ClNO | 125.60 | -CH₃, -OH | Buffer agent |

Research Findings and Implications

- Fluorinated Analogs : Enhanced metabolic stability and lipophilicity make fluorinated derivatives (e.g., 4-F-phenyl) promising candidates for CNS-targeted drugs .

- Stereochemistry Matters : Enantiomeric purity is critical for PPAH’s therapeutic efficacy, as seen in its use as a USP reference standard .

- Nitro Derivatives : The nitro group’s electron-withdrawing nature may reduce bioavailability but could be leveraged in prodrug design .

Biological Activity

2-Amino-1-phenylpropan-1-ol hydrochloride, also known as phenylpropanolamine (PPA), is a chiral compound with significant relevance in pharmacology and biochemistry. This compound has been studied for its potential biological activities, particularly in relation to adrenergic receptor modulation and its application in various therapeutic contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical structure:

- Molecular Formula : C9H14ClNO

- Molecular Weight : 189.67 g/mol

- CAS Number : 154-97-6

The compound exists as a hydrochloride salt, which enhances its solubility and stability in aqueous solutions.

The biological activity of this compound primarily involves its interaction with adrenergic receptors. It acts as a norepinephrine reuptake inhibitor , leading to increased levels of norepinephrine in the synaptic cleft. This mechanism is crucial for its stimulant effects and contributes to its use in treating conditions such as nasal congestion and hypotension.

Interaction with Receptors

Research indicates that PPA exhibits activity at various adrenergic receptors:

- Alpha-1 Adrenergic Receptors : Activation leads to vasoconstriction and increased blood pressure.

- Beta Adrenergic Receptors : Modulation can enhance heart rate and cardiac output.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Adrenergic Activity | Acts as an agonist at alpha and beta adrenergic receptors, influencing cardiovascular functions. |

| Appetite Suppression | Used in weight management due to its appetite-suppressant properties. |

| Nasal Decongestion | Commonly employed in over-the-counter medications for relieving nasal congestion. |

| CNS Stimulant Effects | Exhibits stimulant properties that may enhance alertness and energy levels. |

Clinical Applications

PPA has been utilized in various clinical settings, primarily for its decongestant properties. However, due to safety concerns associated with cardiovascular side effects, its use has been restricted or banned in several countries.

Study 1: Cardiovascular Effects

A study published in PubChem highlighted the cardiovascular implications of PPA use, indicating that it can lead to increased blood pressure and heart rate, particularly when used in combination with other stimulants .

Study 2: Weight Management

Research has also explored the role of PPA in weight management. A clinical trial demonstrated that PPA effectively reduced body weight compared to placebo groups, attributed to its appetite-suppressing effects .

In Vitro Studies

In vitro studies have shown that PPA can inhibit norepinephrine reuptake, thereby increasing synaptic norepinephrine concentrations. This action is significant for understanding its potential therapeutic applications beyond nasal decongestion.

Safety and Side Effects

Despite its efficacy, the use of this compound is associated with several adverse effects:

- Increased blood pressure

- Risk of stroke or heart attack

These risks have led to regulatory scrutiny and limitations on its availability in many markets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-1-phenylpropan-1-ol hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via reductive amination of 1-phenylpropan-1-one with ammonia or ammonium chloride under hydrogenation conditions using catalysts like Raney nickel or palladium . Reaction optimization involves controlling pH (7–9), temperature (25–40°C), and hydrogen pressure (1–3 atm). Impurity profiles (e.g., over-reduction byproducts) should be monitored via HPLC with UV detection at 254 nm .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : and NMR to confirm stereochemistry and detect residual solvents.

- HPLC-UV/ELS : Reverse-phase C18 columns (e.g., Agilent Zorbax) with mobile phases like 0.1% trifluoroacetic acid (TFA) in acetonitrile/water for purity analysis (≥98% by area normalization) .

- Mass spectrometry (HRMS) : To verify molecular ion peaks ([M+H] at m/z 184.1 for free base; [M-Cl] at m/z 148.1 for hydrochloride).

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how are chiral impurities quantified?

- Methodological Answer :

- Chiral chromatography : Use columns like Chiralpak AD-H or AS-H with hexane/ethanol/diethylamine (90:10:0.1 v/v) to separate (1R,2S)- and (1S,2S)-enantiomers . Retention times vary by 2–3 minutes under isocratic conditions.

- Impurity limits : Pharmacopeial standards (e.g., USP) require ≤0.5% for individual enantiomeric impurities in APIs. Calibration curves using spiked standards are essential for quantification .

Q. How does this compound interact with adrenergic receptors, and what experimental models validate its pharmacological activity?

- Methodological Answer :

- In vitro assays : Radioligand binding studies (e.g., -dihydroergocryptine) on α-adrenergic receptors in rat aortic smooth muscle cells. IC values are determined via competitive displacement curves .

- In vivo models : Bronchodilation efficacy is tested in guinea pig tracheal strips pre-contracted with histamine, measuring relaxation % at 10–10 M concentrations .

Q. What are the critical degradation pathways of this compound under accelerated stability conditions?

- Methodological Answer :

- Forced degradation studies : Expose to 40°C/75% RH for 4 weeks or 0.1N HCl/NaOH at 60°C for 24 hours. Major degradation products include oxidized derivatives (e.g., ketone formation) and dimerization byproducts.

- Analytical tools : UPLC-QTOF-MS with electrospray ionization (ESI+) identifies degradation markers. Stability-indicating methods require baseline separation of degradants from the parent compound .

Q. How can researchers mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation (e.g., imine intermediates during reductive amination).

- Design of Experiments (DoE) : Optimize parameters (catalyst loading, reaction time) using central composite design to reduce variability. Statistical models (e.g., ANOVA) identify critical factors affecting yield .

Q. Data Contradiction Analysis

Q. Discrepancies in reported pharmacological efficacy: How to reconcile in vitro vs. in vivo data for this compound?

- Methodological Answer :

- Bioavailability factors : Assess solubility (e.g., pH-dependent solubility in simulated gastric fluid) and plasma protein binding via equilibrium dialysis. Low oral bioavailability (<50%) may explain reduced in vivo activity despite high in vitro potency .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid first-pass metabolism (e.g., cytochrome P450-mediated oxidation). Use LC-MS/MS to quantify parent compound and metabolites .

Q. Methodological Tables

Table 1. Key Analytical Parameters for Chiral Purity Assessment

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak AD-H (250 × 4.6 mm, 5 µm) | |

| Mobile Phase | Hexane/ethanol/diethylamine (90:10:0.1) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 220 nm | |

| Enantiomer Resolution (Rs) | ≥2.0 |

Table 2. Stability Data Under Accelerated Conditions

| Condition | Degradation Products | % Parent Remaining |

|---|---|---|

| 40°C/75% RH, 4 weeks | Oxidized ketone, dimer | 92.5% |

| 0.1N HCl, 60°C, 24h | Hydrolyzed amine | 85.2% |

Properties

IUPAC Name |

2-amino-1-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWNLSQWJMTVGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO.ClH, C9H14ClNO | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027185 | |

| Record name | 2-Amino-1-phenyl-1-propanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992) | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

154-41-6, 53631-70-2 | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenemethanol, .alpha.-[(1R)-1-aminoethyl]-, hydrochloride (1:1), (.alpha.S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-1-phenyl-1-propanol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-(1-aminoethyl)benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

381 to 385 °F (NTP, 1992) | |

| Record name | PHENYLPROPANOLAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20905 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.